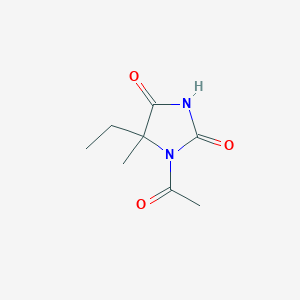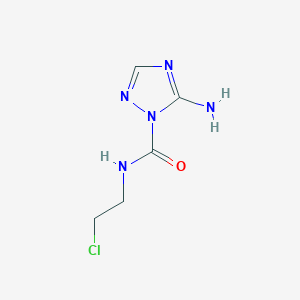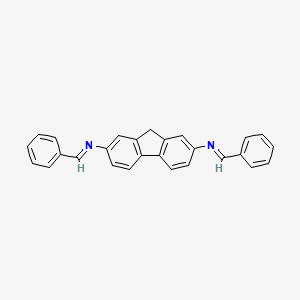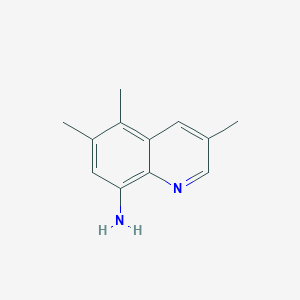![molecular formula C14H14N4O6S B13999274 N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline CAS No. 16431-71-3](/img/structure/B13999274.png)
N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- is a complex organic compound with the molecular formula C14H14N4O6S. It is characterized by the presence of nitro groups and a sulfonyl linkage, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of benzenamine derivatives followed by sulfonylation. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts . Industrial production methods may involve large-scale nitration and sulfonylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro groups and sulfonyl linkage play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- can be compared with other similar compounds such as:
Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but lacks the sulfonyl linkage.
Benzenamine,4,4-sulfonylbis[2-nitro-: This compound is structurally similar but differs in the position of the nitro groups.
The uniqueness of Benzenamine,4,4-sulfonylbis[n-methyl-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
16431-71-3 |
|---|---|
Molecular Formula |
C14H14N4O6S |
Molecular Weight |
366.35 g/mol |
IUPAC Name |
N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N4O6S/c1-15-11-5-3-9(7-13(11)17(19)20)25(23,24)10-4-6-12(16-2)14(8-10)18(21)22/h3-8,15-16H,1-2H3 |
InChI Key |
QYVAJTPYGWWYMH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(4,6-diamino-1,3,5-triazin-2-yl)anilino]diazenyl]benzoate](/img/structure/B13999195.png)
![N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine](/img/structure/B13999201.png)

![3-[[3-Propan-2-yloxypropyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13999204.png)


![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)



![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)

